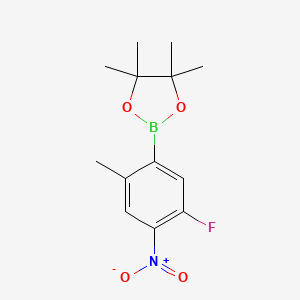

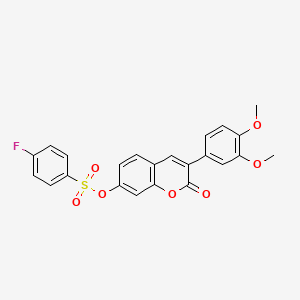

![molecular formula C15H19N3O B2371948 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone CAS No. 866010-63-1](/img/structure/B2371948.png)

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazolinones, including 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones . These benzoxazinones are then treated with an ammonia solution to afford the quinazolinone derivatives .Molecular Structure Analysis

Quinazolinones are classified according to the position of the oxo group into three types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazoline-dione . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .Physical And Chemical Properties Analysis

The molecular formula of 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone is C15H19N3O, and its molecular weight is 257.337.Scientific Research Applications

Quinazolinones are essential heterocyclic compounds with promising pharmaceutical and biological activities. Their derivatives exhibit various medicinal properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. Additionally, quinazolinones serve as valuable intermediates in organic synthesis .

Syntheses of 4 (3H)-Quinazolinones

The synthesis of quinazolinones can be classified based on the substitution patterns of the ring system:

2-Substituted-4 (3H)-Quinazolinones: The most common approach involves amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). Here’s a simplified overview:

- Quinazolinone Formation : The benzoxazinones react with ammonia solution to yield 4 (3H)-quinazolinone derivatives .

Availability and Commercial Sources

The compound 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone (CAS No. 866010-63-1) is available, but detailed commercial sources are not provided here. Researchers interested in obtaining this compound should inquire with chemical suppliers .

Future Directions

Quinazolinones, including 2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone, have shown promising biological properties, making them valuable intermediates in organic synthesis . Future research could focus on creating new derivatives from 4(3H)-quinazolinone and testing their antibacterial or antifungal effects .

properties

IUPAC Name |

2-[(2-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-6-4-5-9-18(11)10-14-16-13-8-3-2-7-12(13)15(19)17-14/h2-3,7-8,11H,4-6,9-10H2,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOQEMGETRXOTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)

![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)

![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)